

# FXX489 Peptide for Targeted Radionuclide Therapy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: FAP targeting peptide for FXX489

Cat. No.: B15602490 Get Quote

For Research Use Only. Not for use in diagnostic procedures.

### Introduction

FXX489 is a novel peptide-based radiopharmaceutical designed for targeted radionuclide therapy of solid tumors. Developed through a collaboration between Novartis and PeptiDream, FXX489 targets Fibroblast Activation Protein (FAP), a transmembrane serine protease highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a wide range of epithelial cancers.[1] The high expression of FAP on CAFs, coupled with its low expression in most healthy adult tissues, makes it an attractive target for delivering cytotoxic radiation directly to the tumor stroma.

The therapeutic strategy of FXX489 relies on the "cross-fire" effect, where the  $\beta$ -emitting radionuclide Lutetium-177 (\$^{177}\$Lu\$), chelated to the FXX489 peptide, irradiates not only the FAP-expressing CAFs but also the adjacent tumor cells.[2][3][4] Preclinical data suggests that FXX489 has a high binding affinity for both human and mouse FAP, improved tumor retention compared to earlier FAP-targeting ligands, and demonstrates promising anti-tumor efficacy in relevant preclinical models.[3][4][5] FXX489 is currently being investigated in a Phase 1 clinical trial (NCT06562192) for the treatment of pancreatic, lung, breast, and colorectal cancers.[2][3] [4][6][7]

These application notes provide a summary of the available preclinical data and detailed protocols for the evaluation of FXX489 in a research setting.



### **Data Presentation**

The following tables summarize the key quantitative data for FXX489 based on publicly available information. Please note that detailed quantitative results from preclinical studies have not been fully disclosed.

Table 1: In Vitro Binding Affinity of FXX489

| Parameter             | Value              | Species      | Assay Method                                |
|-----------------------|--------------------|--------------|---------------------------------------------|
| Binding Affinity (Kd) | < 10 pM            | Human, Mouse | Competitive Binding Assay (Hypothesized)    |
| IC50                  | Data not available | Human, Mouse | Competitive Inhibition Assay (Hypothesized) |

Table 2: Preclinical In Vivo Biodistribution of [177Lu]Lu-FXX489

Note: Specific biodistribution values (%ID/g) for FXX489 have not been publicly released. The table below is a template for expected data from a typical biodistribution study in tumor-bearing mice. The selection of FXX489 was based on the best tumor-to-kidney ratio.[2][3][4]



| Organ/Tissue | 2 h post-    | 24 h post-   | 48 h post-   | 96 h post-   |
|--------------|--------------|--------------|--------------|--------------|
|              | injection    | injection    | injection    | injection    |
|              | (%ID/g ± SD) | (%ID/g ± SD) | (%ID/g ± SD) | (%ID/g ± SD) |
| Tumor        | Data not     | Data not     | Data not     | Data not     |
|              | available    | available    | available    | available    |
| Blood        | Data not     | Data not     | Data not     | Data not     |
|              | available    | available    | available    | available    |
| Kidneys      | Data not     | Data not     | Data not     | Data not     |
|              | available    | available    | available    | available    |
| Liver        | Data not     | Data not     | Data not     | Data not     |
|              | available    | available    | available    | available    |
| Spleen       | Data not     | Data not     | Data not     | Data not     |
|              | available    | available    | available    | available    |
| Lungs        | Data not     | Data not     | Data not     | Data not     |
|              | available    | available    | available    | available    |
| Muscle       | Data not     | Data not     | Data not     | Data not     |
|              | available    | available    | available    | available    |
| Bone         | Data not     | Data not     | Data not     | Data not     |
|              | available    | available    | available    | available    |

Table 3: Preclinical In Vivo Therapeutic Efficacy of  $[^{177}Lu]Lu$ -FXX489

Note: Specific therapeutic efficacy data for FXX489 has not been publicly released. The table below is a template for expected data from a typical efficacy study in a xenograft mouse model.



| Tumor Model                                        | Treatment Group               | Endpoint                | Result             |
|----------------------------------------------------|-------------------------------|-------------------------|--------------------|
| Pancreatic Ductal Adenocarcinoma (PDAC) Xenograft  | [ <sup>177</sup> Lu]Lu-FXX489 | Tumor Growth Inhibition | Data not available |
| Non-Small Cell Lung<br>Cancer (NSCLC)<br>Xenograft | [ <sup>177</sup> Lu]Lu-FXX489 | Increased Survival      | Data not available |

## **Experimental Protocols**

The following are detailed protocols for key experiments related to the evaluation of FXX489. These are generalized protocols and may require optimization for specific experimental conditions.

## **Protocol 1: In Vitro Binding Affinity Assay**

This protocol describes a competitive radioligand binding assay to determine the binding affinity of FXX489 for FAP.

#### Materials:

- FXX489 peptide
- [177Lu]Lu-FXX489 (radiolabeled tracer)
- Recombinant human or mouse FAP
- Assay buffer (e.g., Tris-HCl with 0.1% BSA)
- 96-well filter plates
- Vacuum manifold
- Gamma counter

#### Procedure:



- Prepare a series of dilutions of the unlabeled FXX489 peptide in assay buffer.
- In a 96-well plate, add a constant concentration of recombinant FAP to each well.
- Add the diluted unlabeled FXX489 to the wells.
- Add a constant, low concentration of [177Lu]Lu-FXX489 to each well.
- Incubate the plate at room temperature for 1-2 hours to reach binding equilibrium.
- Transfer the contents of the plate to a 96-well filter plate and wash with ice-cold assay buffer to separate bound from free radioligand.
- Measure the radioactivity in each well using a gamma counter.
- Plot the percentage of bound radioligand as a function of the concentration of unlabeled FXX489.
- Calculate the IC<sub>50</sub> value, which can be converted to a K<sub>i</sub> value to determine the binding affinity.

## **Protocol 2: Radiolabeling of FXX489 with Lutetium-177**

This protocol describes the radiolabeling of FXX489, which contains a DOTA chelator, with <sup>177</sup>Lu.

#### Materials:

- FXX489 peptide with DOTA chelator
- 177LuCl₃ in HCl solution
- Sodium acetate buffer (0.5 M, pH 5.0)
- Ascorbic acid solution (optional, as a radioprotectant)
- Sterile, pyrogen-free reaction vial
- Heating block



Radio-TLC or radio-HPLC system for quality control

#### Procedure:

- In a sterile reaction vial, add the FXX489-DOTA peptide solution.
- Add sodium acetate buffer to adjust the pH to approximately 4.5-5.0.
- If desired, add ascorbic acid solution.
- Add the 177LuCl3 solution to the vial.
- Gently mix the solution and incubate at 90-95°C for 15-30 minutes.
- Allow the vial to cool to room temperature.
- Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity.
   A purity of >95% is generally desired.

## **Protocol 3: In Vivo Biodistribution Study**

This protocol describes a biodistribution study to evaluate the uptake and clearance of [177Lu]Lu-FXX489 in tumor-bearing mice.[8][9]

#### Materials:

- [177Lu]Lu-FXX489
- Tumor-bearing mice (e.g., with FAP-positive xenografts)
- Anesthetic
- Gamma counter
- Calibrated scale

#### Procedure:

• Inject a known amount of [177Lu]Lu-FXX489 intravenously into each mouse.



- At predetermined time points (e.g., 2, 24, 48, 96 hours post-injection), euthanize a cohort of mice.
- Dissect and collect tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.).
- Weigh each tissue sample.
- Measure the radioactivity in each sample using a gamma counter.
- Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

## **Protocol 4: In Vivo Therapeutic Efficacy Study**

This protocol describes an efficacy study to evaluate the anti-tumor effect of [177Lu]Lu-FXX489 in a xenograft mouse model.[10]

#### Materials:

- [177Lu]Lu-FXX489
- Tumor-bearing mice with established FAP-positive tumors
- Calipers for tumor measurement
- Vehicle control (e.g., saline)

#### Procedure:

- Randomize mice into treatment and control groups once tumors reach a predetermined size.
- Administer [177Lu]Lu-FXX489 (therapeutic dose) or vehicle control to the respective groups, typically via intravenous injection.
- Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
- Monitor animal body weight and overall health as indicators of toxicity.
- Continue monitoring until tumors in the control group reach a predetermined endpoint.



- Plot tumor growth curves and calculate tumor growth inhibition.
- Survival analysis can also be performed.

# Visualizations Signaling Pathway









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References



- 1. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 2. STATs in cancer inflammation and immunity: a leading role for STAT3 PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. AACR 2025: FXX489, a FAP targeting ligand with best-in-class potential for radioligand therapy [clin.larvol.com]
- 7. AACR 2025: Phase I open-label, multi-center study to evaluate the safety, tolerability, dosimetry, and preliminary activity of FXX489 ([177Lu]Lu-NNS309) in patients with pancreatic, lung, breast and colorectal cancers [clin.larvol.com]
- 8. Dose escalation biodistribution, positron emission tomography/computed tomography imaging and dosimetry of a highly specific radionuclide-labeled non-blocking nanobody PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Guide to Ex Vivo Biodistribution Studies with Radiotracers in Rodent Models PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [FXX489 Peptide for Targeted Radionuclide Therapy: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15602490#fxx489-peptide-for-targeted-radionuclide-therapy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com